14-Amino-2,5,8,11-tetraoxatetradecan-13-ol
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Overview
Description
14-Amino-2,5,8,11-tetraoxatetradecan-13-ol: is a chemical compound with the molecular formula C10H23NO5 and a molecular weight of 237.296 . This compound is part of the polyether family and contains multiple hydroxyl groups, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Amino-2,5,8,11-tetraoxatetradecan-13-ol typically involves multi-step organic reactions starting from simpler precursors. One common method is the polymerization of ethylene oxide followed by amination. The reaction conditions include the use of strong bases and amination agents under controlled temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 14-Amino-2,5,8,11-tetraoxatetradecan-13-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, 14-Amino-2,5,8,11-tetraoxatetradecan-13-ol is used as a building block for synthesizing more complex molecules. Its hydroxyl groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study cell membrane interactions and permeability. Its polyether structure allows it to interact with lipid bilayers, making it useful in membrane studies.
Medicine: In the medical field, this compound is explored for its potential as a drug delivery agent. Its ability to form complexes with other molecules can enhance the solubility and bioavailability of therapeutic agents.
Industry: In industry, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for various applications requiring hydrophilic and amphiphilic characteristics.
Mechanism of Action
The mechanism by which 14-Amino-2,5,8,11-tetraoxatetradecan-13-ol exerts its effects depends on its molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their properties and affecting cellular processes. The specific pathways involved can vary based on the application and the environment in which the compound is used.
Comparison with Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
Uniqueness: 14-Amino-2,5,8,11-tetraoxatetradecan-13-ol is unique due to its specific arrangement of hydroxyl and amino groups, which provides distinct chemical and physical properties compared to similar compounds. Its ability to form stable complexes and interact with various biological and industrial systems sets it apart.
Properties
IUPAC Name |
1-amino-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5/c1-13-2-3-14-4-5-15-6-7-16-9-10(12)8-11/h10,12H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXHIXPJSXPBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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